3-(1-(5-bromonicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-(1-(5-bromonicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H17BrN4O3 and its molecular weight is 429.274. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Studies
The synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones involves condensation of aromatic aldehydes with 3-methyl-1H-pyrimido[6,1-b]quinazoline1,10(4H)-diones derivatives in the presence of piperidine. These synthesized compounds were evaluated for their antimicrobial activities against various bacteria and fungi, demonstrating promising antibacterial and antifungal activities for some compounds (Vidule, 2011).
Herbicidal Applications
A series of triketone-containing quinazoline-2,4-dione derivatives were synthesized to explore their potential as herbicides. The synthesized compounds exhibited significant herbicidal activity against both broadleaf and monocotyledonous weeds, with some showing broader weed control spectrum and superior crop selectivity compared to mesotrione. This suggests that the quinazoline-2,4-dione motif could be a promising lead for the development of new herbicidal agents (Wang et al., 2014).
Antitumor Activity
Quinazoline derivatives bearing a piperazine-1-carbodithioate moiety at the C4-position were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. A number of these compounds demonstrated significant inhibition of cancer cell proliferation, suggesting their potential as anticancer agents. The study also highlighted the importance of the quinazoline scaffold in the design of novel anticancer drugs (Zhang et al., 2016).
Synthesis and Biological Evaluation of Quinazolinone Derivatives
The synthesis of novel quinazolinone derivatives with substituted quinoxalindione aimed to explore their potential as anti-tumor and anti-microbial agents. These compounds were characterized and screened for their biological activities, with some displaying promising results. This study underscores the versatility of the quinazolinone scaffold in medicinal chemistry and its potential for generating compounds with significant biological activities (Poorirani et al., 2018).
Design and Synthesis for Anti-inflammatory and Analgesic Activities
The design and synthesis of 2-pyridyl quinazolin-4-one derivatives aimed at evaluating their anti-inflammatory and analgesic activities. Certain synthesized compounds showed significant activity, highlighting the potential of the quinazolinone scaffold in the development of new therapeutic agents with anti-inflammatory and analgesic properties (Eweas et al., 2012).
Properties
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3/c20-13-9-12(10-21-11-13)17(25)23-7-5-14(6-8-23)24-18(26)15-3-1-2-4-16(15)22-19(24)27/h1-4,9-11,14H,5-8H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGGHNVWVPLQFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CC(=CN=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.